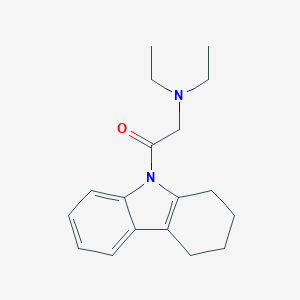
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-one, also known as Nitroquipazine, is a chemical compound that belongs to the quinoline family. It is a potent and selective inhibitor of serotonin transporter (SERT), which makes it a valuable tool in scientific research.
科学的研究の応用
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene is widely used in scientific research as a tool to study the role of serotonin in various physiological and pathological processes. It is particularly useful in studying the mechanism of action of antidepressants and other drugs that target the serotonin system. 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene has also been used to investigate the role of serotonin in the regulation of mood, appetite, and sleep.
作用機序
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene selectively inhibits the reuptake of serotonin by SERT. By blocking the reuptake of serotonin, 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene increases the concentration of serotonin in the synaptic cleft, which enhances the activation of postsynaptic receptors. This leads to an overall increase in serotonergic neurotransmission, which is believed to be responsible for the antidepressant and anxiolytic effects of 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene.
Biochemical and Physiological Effects:
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene has been shown to increase the extracellular concentration of serotonin in the brain, which leads to an increase in the activation of postsynaptic serotonin receptors. This results in a variety of physiological and biochemical effects, including anxiolytic and antidepressant effects, increased appetite, and changes in sleep patterns.
実験室実験の利点と制限
2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene is a valuable tool in scientific research because of its high selectivity for SERT and its ability to increase the extracellular concentration of serotonin. However, it is important to note that 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene has limitations in terms of its use in lab experiments. For example, it has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, it can have off-target effects on other neurotransmitter systems, which can complicate interpretation of results.
将来の方向性
There are several future directions for research on 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene. One area of interest is the development of more selective and potent inhibitors of SERT, which could improve the specificity and efficacy of experiments using 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene. Another area of interest is the investigation of the role of serotonin in the regulation of other physiological processes, such as pain perception and immune function. Finally, the use of 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene in the development of new antidepressant and anxiolytic drugs is an important area of research that could have significant clinical implications.
Conclusion:
In conclusion, 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene is a valuable tool in scientific research that has been used extensively to study the role of serotonin in various physiological and pathological processes. Its selectivity for SERT and ability to increase the extracellular concentration of serotonin make it a valuable tool for investigating the mechanism of action of antidepressants and other drugs that target the serotonin system. While 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene has limitations in terms of its use in lab experiments, it remains an important tool for investigating the role of serotonin in health and disease.
合成法
The synthesis of 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene involves the reaction of 2-nitrobenzaldehyde with 2-hydroxy-1-methylquinolin-4(1H)-one in the presence of a base. The reaction yields 2-hydroxy-3-(2-nitrophenyl)-1H-quinolin-4-onene as a yellow solid with a melting point of 250-252°C.
特性
分子式 |
C15H10N2O4 |
|---|---|
分子量 |
282.25 g/mol |
IUPAC名 |
4-hydroxy-3-(2-nitrophenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10N2O4/c18-14-9-5-1-3-7-11(9)16-15(19)13(14)10-6-2-4-8-12(10)17(20)21/h1-8H,(H2,16,18,19) |
InChIキー |
VBCHUGNMPRAFCZ-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC=CC=C3[N+](=O)[O-])O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3Z)-3-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249831.png)
![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)

![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)

![N-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B249843.png)
![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B249844.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)


![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)


![5,6-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249872.png)